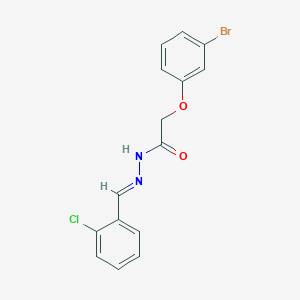

![molecular formula C17H16N2O3 B5548103 5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of appropriate precursors. For example, the synthesis of certain 1,3,4-oxadiazole derivatives can be achieved by cyclization of substituted-benzoic acid hydrazides using phosphorus oxychloride at high temperatures (Rai et al., 2009). While the specific synthesis pathway for "5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole" is not detailed in the papers retrieved, similar methodologies may apply, emphasizing the role of cyclization reactions and the choice of starting materials.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives typically shows variation in the dihedral angles between the oxadiazole ring and attached phenyl rings, influencing their chemical and physical properties. For instance, in related compounds, dihedral angles between the oxadiazole ring and adjacent benzene rings can significantly affect the molecule's overall shape and reactivity (Wang et al., 2005).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, reflecting their versatility. They can participate in retro-ene reactions, wherein specific oxadiazole derivatives can transform under certain conditions, indicating their reactive nature and potential for chemical modifications (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect these properties, dictating their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

Oxadiazole compounds exhibit diverse chemical properties, including antimicrobial and luminescent activities. For instance, certain derivatives have shown significant antibacterial activities against various bacterial strains, highlighting their potential in medicinal chemistry (Prasanna Kumar et al., 2013). Additionally, oxadiazoles exhibit luminescence, which can be affected by the substitution pattern on the oxadiazole ring, offering applications in material sciences (Mikhailov et al., 2016).

科学的研究の応用

Computational and Pharmacological Potential

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole and related derivatives have been evaluated for their computational and pharmacological potential. Studies have focused on docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), and assessing their effectiveness in areas like tumor inhibition, antioxidant capabilities, and analgesic and anti-inflammatory actions (Faheem, 2018).

Antibacterial Properties

Some derivatives of 1,2,4-oxadiazole have been synthesized and assessed for their antibacterial properties. These compounds have shown promising activity against bacteria like Staphylococcus aureus and Bacillus cereus. The structural characterization and potential of these compounds suggest their viability as antibacterial agents (Kakanejadifard et al., 2013).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their application as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated high efficiency as a corrosion inhibitor for mild steel in sulfuric acid media. This application is crucial in industrial settings where corrosion can be a significant issue (Bouklah et al., 2006).

Chemotherapeutic Agents

Research into novel N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives incorporating the 1,3,4-oxadiazole ring has shown promising results in antimicrobial and antiproliferative activity against various bacteria, fungi, and human tumor cell lines. This highlights the potential of these compounds in chemotherapeutic applications (Kaya et al., 2017).

特性

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-7-9-13(10-8-12)17-18-16(22-19-17)11-21-15-6-4-3-5-14(15)20-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCGJDWOOLSGGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)